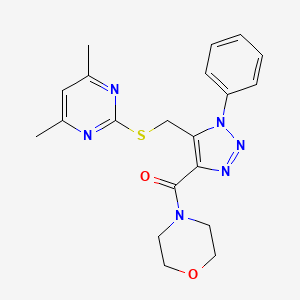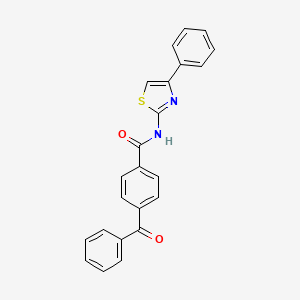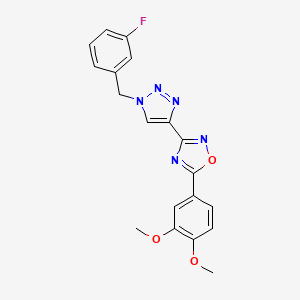
(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups including a pyrimidine ring, a triazole ring, a phenyl ring, and a morpholino group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Triazoles are a class of five-membered rings containing three nitrogen atoms, and they have been used in various fields of medicinal chemistry . The phenyl group is a functional group made up of six carbon atoms attached to something else, which could be a part of a larger molecule. The morpholino group contains a morpholine ring, a six-membered ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and other properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
PET Imaging Agent for Parkinson's Disease : One study focused on the synthesis of a compound related to the mentioned chemical structure for use as a PET imaging agent, potentially aiding in the diagnosis of Parkinson's disease. This research demonstrates the compound's utility in neuroscience and diagnostic imaging, showcasing its potential in understanding and monitoring neurological conditions (Wang et al., 2017).
Antioxidant Properties : Another study synthesized derivatives related to the mentioned compound, examining their antioxidant activities. Such research underlines the compound's relevance in developing therapeutic agents with potential antioxidant properties, which can mitigate oxidative stress-related diseases (Çetinkaya et al., 2012).
Advanced Material and Chemical Synthesis
Synthesis of Novel Heterocyclic Compounds : Research into the synthesis of new 1,2,4-Triazole and Triazolidin derivatives from compounds structurally related to the mentioned chemical showcases the versatility of such molecules in creating new materials with potential applications in various industries, including pharmaceuticals and materials science (Abosadiya et al., 2018).
Antimicrobial Activity Study : Another significant application is the synthesis of pyrimidine-triazole derivatives for antimicrobial activity testing. This highlights the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).
Orientations Futures
Propriétés
IUPAC Name |
[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-14-12-15(2)22-20(21-14)29-13-17-18(19(27)25-8-10-28-11-9-25)23-24-26(17)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSHOZUKIIOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)



![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)


